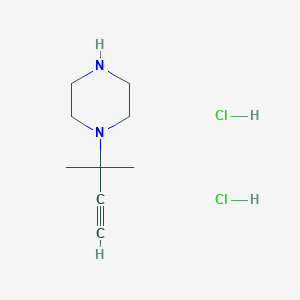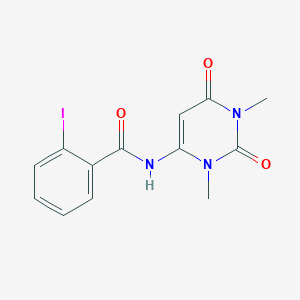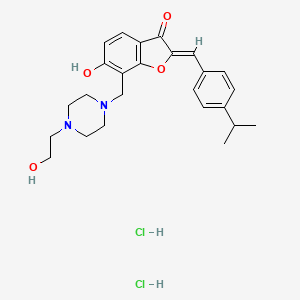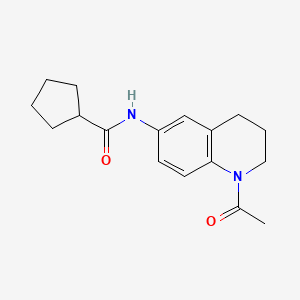
1-(2-Methylbut-3-yn-2-yl)piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylbut-3-yn-2-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C9H16N2.2ClH. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of 1-(2-Methylbut-3-yn-2-yl)piperazine dihydrochloride typically involves the reaction of piperazine with 2-methylbut-3-yn-2-yl chloride in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature. The product is then purified through crystallization or column chromatography to obtain the dihydrochloride salt.
In industrial production, the synthesis may be scaled up using similar reaction conditions but with larger quantities of reagents and optimized purification processes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(2-Methylbut-3-yn-2-yl)piperazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, resulting in the replacement of the halogen atom with the piperazine moiety. Common reagents for these reactions include alkyl halides and aryl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylbut-3-yn-2-yl)piperazine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound is used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.
Industry: In industrial settings, it is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Methylbut-3-yn-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methylbut-3-yn-2-yl)piperazine dihydrochloride can be compared with other piperazine derivatives, such as:
1-(2-Methylbut-3-yn-2-yl)piperazine: Similar in structure but without the dihydrochloride salt form, which may affect its solubility and reactivity.
1-(2-Ethylbut-3-yn-2-yl)piperazine: A similar compound with an ethyl group instead of a methyl group, which can influence its chemical properties and biological activity.
1-(2-Propylbut-3-yn-2-yl)piperazine: Another derivative with a propyl group, offering different steric and electronic effects compared to the methyl-substituted compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydrochloride salt, which can enhance its solubility and stability in various applications.
Eigenschaften
IUPAC Name |
1-(2-methylbut-3-yn-2-yl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2.2ClH/c1-4-9(2,3)11-7-5-10-6-8-11;;/h1,10H,5-8H2,2-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXPNOMSMTXDAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)N1CCNCC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B2855014.png)

![3-(Azepan-1-yl)-4-chloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2855016.png)
![9-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride](/img/structure/B2855017.png)

![N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROTHIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2855020.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2855021.png)
![3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2855022.png)





![1-(4-Benzoylphenoxy)-3-[(4-fluorophenyl)amino]propan-2-ol](/img/structure/B2855035.png)
